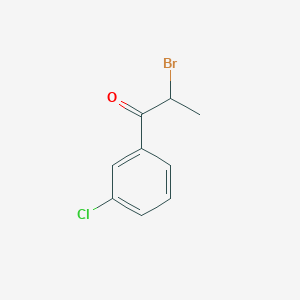

2-Bromo-3'-chloropropiophenone

Description

The exact mass of the compound 2-Bromo-3'-chloropropiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3'-chloropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3'-chloropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNMQTRHMBQQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956382 | |

| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34911-51-8 | |

| Record name | 2-Bromo-1-(3-chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-3-chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3'-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OP1CI6QQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 2-bromo-1-(3-chlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(3-chlorophenyl)propan-1-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably bupropion (B1668061). This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological activities, with a focus on its genotoxic potential. The information is presented to be a valuable resource for researchers in medicinal chemistry, toxicology, and drug development.

Chemical and Physical Properties

2-bromo-1-(3-chlorophenyl)propan-1-one, also known by its synonym 2-bromo-3'-chloropropiophenone, is a halogenated aromatic ketone. Its chemical structure features a phenyl ring substituted with a chlorine atom at the meta position and a bromo-substituted propan-1-one moiety.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(3-chlorophenyl)propan-1-one | [1][2] |

| Synonyms | 2-Bromo-3'-chloropropiophenone, α-Bromo-3-chloropropiophenone | [3][4][5] |

| CAS Number | 34911-51-8 | [1][2][4] |

| Molecular Formula | C₉H₈BrClO | [1][5] |

| Molecular Weight | 247.52 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Density | 1.518 - 1.532 g/cm³ | [6][8] |

| Boiling Point | 148-148.5 °C at 9 Torr | [7][8] |

| Flash Point | 132.2 °C | [6][7] |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate. | [7][8] |

Synthesis

The primary synthetic route to 2-bromo-1-(3-chlorophenyl)propan-1-one is through the α-bromination of 3'-chloropropiophenone (B116997). This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.

Experimental Protocol: α-Bromination of 3'-chloropropiophenone

This protocol is adapted from established procedures for the synthesis of bupropion and its intermediates.

Materials:

-

3'-chloropropiophenone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH) as solvent

-

Sodium bicarbonate (NaHCO₃) solution (for work-up)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3'-chloropropiophenone in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring. The reaction is typically carried out at a controlled temperature, for instance, between 0-5°C, to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-bromo-1-(3-chlorophenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

DOT Diagram: Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-1-(3-chlorophenyl)propan-1-one | 34911-51-8 [sigmaaldrich.com]

- 3. 2-Bromo-1-(3-chlorophenyl)propan-1-one;1-(3-chlorophenyl)propan-1-one | C18H17BrCl2O2 | CID 88237760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(3-chlorophenyl)propan-1-one | 34911-51-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 8. rsc.org [rsc.org]

Navigating the Chemical Landscape of C9H8BrClO: A Technical Guide for Researchers

A comprehensive analysis of the synthesis, characterization, and biological implications of key C9H8BrClO isomers, providing researchers, scientists, and drug development professionals with a foundational resource for further investigation.

The molecular formula C9H8BrClO represents a group of halogenated propiophenone (B1677668) derivatives that serve as versatile intermediates in organic synthesis, most notably in the pharmaceutical industry. This technical guide offers an in-depth exploration of the most prominent isomers, with a primary focus on 2-Bromo-3'-chloropropiophenone, a key starting material in the synthesis of the antidepressant bupropion. This document provides a consolidated overview of their chemical properties, detailed synthetic protocols, comprehensive spectroscopic data, and insights into their biological activities, including a notable genotoxic profile.

Physicochemical Properties of C9H8BrClO Isomers

The isomers of C9H8BrClO are typically crystalline solids or oils at room temperature, with their physical properties influenced by the substitution pattern of the halogen atoms on the aromatic ring and the position of the bromine atom on the propiophenone side chain. These compounds are generally soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane.[1][2][3] Below is a summary of the key physicochemical data for the most common isomers.

| Property | 2-Bromo-3'-chloropropiophenone | 2-Bromo-1-(4-chlorophenyl)propan-1-one |

| IUPAC Name | 2-bromo-1-(3-chlorophenyl)propan-1-one[4][5] | 2-bromo-1-(4-chlorophenyl)propan-1-one[6] |

| CAS Number | 34911-51-8[4][5] | 877-37-2[6] |

| Molecular Weight | 247.52 g/mol [2] | 247.51 g/mol [6] |

| Appearance | Yellow to brown colored liquid or pale yellow solid[1][7] | White to off-white crystalline solid |

| Boiling Point | 148-148.5 °C at 9 Torr[2] | Not readily available |

| Density | 1.532 g/cm³[2] | Not readily available |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, ethyl acetate[2][3] | Soluble in common organic solvents |

Synthesis and Experimental Protocols

The most common synthetic route to C9H8BrClO isomers is the α-bromination of the corresponding chloropropiophenone precursor.[8] This electrophilic substitution reaction can be achieved using various brominating agents, with bromine (Br₂) and N-bromosuccinimide (NBS) being the most frequently employed. The choice of reagents and reaction conditions can influence the yield and purity of the final product.

General Experimental Protocol for the Synthesis of 2-Bromo-3'-chloropropiophenone

This protocol describes a common method for the synthesis of 2-Bromo-3'-chloropropiophenone from 3'-chloropropiophenone (B116997).

Materials:

-

3'-chloropropiophenone

-

N-bromosuccinimide (NBS)

-

p-toluenesulfonic acid monohydrate (p-TSA)

-

Acetonitrile

-

Water

Procedure:

-

To a solution of 3'-chloropropiophenone (1.0 mol) in acetonitrile, add p-toluenesulfonic acid monohydrate (0.1 mol).

-

To this mixture, add N-bromosuccinimide (1.1 mol) portion-wise at 20-25 °C.

-

Heat the reaction mixture to 60-65 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

-

After completion, cool the reaction mixture to 20-25 °C.

-

Add water and toluene to the reaction mixture and stir for 15 minutes.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-Bromo-3'-chloropropiophenone.

-

The crude product can be further purified by column chromatography or recrystallization.

A visual representation of the synthesis workflow is provided below.

Spectroscopic Data and Characterization

The structural elucidation of C9H8BrClO isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of 2-Bromo-3'-chloropropiophenone is expected to show characteristic signals for the aromatic protons, the methine proton at the α-position, and the methyl protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-8.0 ppm. The methine proton (CH-Br) will be a quartet due to coupling with the adjacent methyl group, appearing around 5.3 ppm. The methyl protons will be a doublet, coupling with the methine proton, at approximately 1.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~193 ppm), the aromatic carbons (125-135 ppm), the carbon bearing the bromine atom (~41 ppm), and the methyl carbon (~20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a typical C9H8BrClO isomer will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. Other characteristic peaks include those for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2950 cm⁻¹), as well as C=C stretching of the aromatic ring (1400-1600 cm⁻¹). The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of C9H8BrClO will show a molecular ion peak (M⁺) at m/z 246 and 248, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Common fragmentation patterns involve the loss of Br, Cl, and the cleavage of the side chain.

Biological Activity and Genotoxicity

While primarily utilized as synthetic intermediates, some C9H8BrClO isomers have been investigated for their biological effects. Of particular significance is the documented genotoxicity of 2-Bromo-3'-chloropropiophenone (BCP), an impurity found in the drug bupropion.

A study published in "Toxicology and Applied Pharmacology" revealed that BCP is mutagenic, clastogenic (causing chromosomal damage), and aneugenic (causing changes in chromosome number).[10] The genotoxicity is mediated through the generation of reactive oxygen species (ROS), which can induce cellular damage.

Genotoxicity Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay):

-

Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A substance is considered mutagenic if it causes a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.

-

Methodology:

-

Various concentrations of BCP were incubated with Salmonella strains TA100 and TA1535, both with and without a metabolic activation system (S9 mix from rat liver).

-

The mixture was plated on minimal glucose agar (B569324) plates.

-

After incubation, the number of revertant colonies was counted.

-

-

Results: BCP was found to be mutagenic in both TA100 and TA1535 strains, particularly with S9 metabolic activation, indicating that its metabolites are the primary mutagenic agents.[10]

In Vitro Micronucleus Assay:

-

Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Methodology:

-

Human lymphoblastoid TK6 cells were treated with various concentrations of BCP, with and without S9 activation.

-

The cells were then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

The frequency of micronuclei in binucleated cells was scored.

-

-

Results: BCP induced a significant, concentration-dependent increase in the frequency of micronuclei, confirming its clastogenic and aneugenic potential.[10]

The proposed mechanism of BCP-induced genotoxicity involves its metabolic activation, leading to the formation of reactive metabolites that generate ROS. This oxidative stress can then lead to DNA damage, chromosomal aberrations, and mutations.

Conclusion

The isomers of C9H8BrClO, particularly 2-Bromo-3'-chloropropiophenone, are of significant interest to the chemical and pharmaceutical industries due to their utility as synthetic building blocks. This guide provides a foundational understanding of their chemical properties, synthesis, and characterization. Furthermore, the documented genotoxicity of 2-Bromo-3'-chloropropiophenone highlights the importance of thorough toxicological evaluation of synthetic intermediates and impurities in drug development. The detailed protocols and data presented herein are intended to support further research and development in this area, encouraging both the efficient utilization of these compounds and a comprehensive understanding of their potential biological impact.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 3. 2-Bromo-3'-chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 5. alpha-Bromo-3-chloropropiophenone | C9H8BrClO | CID 4992116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3'-Bromopropiophenone | Cruzain Inhibitor | Research Use Only [benchchem.com]

- 9. chem.bg.ac.rs [chem.bg.ac.rs]

- 10. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-3'-chloropropiophenone chemical structure and properties

An In-depth Technical Guide to 2-Bromo-3'-chloropropiophenone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3'-chloropropiophenone, a key intermediate in organic and pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, synthesis protocols, and its role in the development of therapeutic agents.

Chemical Structure and Identification

2-Bromo-3'-chloropropiophenone, with the IUPAC name 2-bromo-1-(3-chlorophenyl)propan-1-one, is a halogenated aromatic ketone.[1][2] Its structure consists of a propiophenone (B1677668) core with a bromine atom at the alpha position of the ethyl chain and a chlorine atom at the meta (3') position of the phenyl ring.[1] This substitution pattern enhances its reactivity, making it a versatile building block in organic synthesis.[3]

The chemical structure can be represented by the SMILES notation: CC(Br)C(=O)C1=CC(Cl)=CC=C1.[2]

Physicochemical and Pharmacokinetic Properties

2-Bromo-3'-chloropropiophenone is typically a colorless to pale yellow liquid or a white to off-white crystalline powder.[2][3][4] It is soluble in various organic solvents such as acetonitrile, chloroform, dichloromethane, and ethyl acetate.[1][3][5][6][7][8]

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 34911-51-8 | [1][2][4][6][8][9][10] |

| Molecular Formula | C9H8BrClO | [1][2][5][6][8][9][10][11][12][13] |

| Molecular Weight | 247.52 g/mol | [2][4][5][6][8][10][12] |

| IUPAC Name | 2-bromo-1-(3-chlorophenyl)propan-1-one | [1][2][5][10][14] |

| Synonyms | α-Bromo-3-chloropropiophenone, 2-Bromo-1-(3-chlorophenyl)-1-propanone, Bupropion (B1668061) Related Compound G | [2][3] |

| Appearance | Colorless to pale yellow liquid or yellow to brown colored liquid | [2][3][4][12] |

| Boiling Point | 148-148.5 °C at 9 Torr; 295 °C at 760 mmHg | [2][6][8][9] |

| Density | 1.518 - 1.532 g/cm³ | [2][5][6][8][9][12] |

| Refractive Index | 1.577 | [5][6][7][8] |

| Flash Point | 132.2 °C | [12] |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate | [1][3][5][6][8] |

| Storage | Refrigerator, under inert atmosphere | [3][4][6][7][8] |

Synthesis of 2-Bromo-3'-chloropropiophenone

The primary synthetic route to 2-Bromo-3'-chloropropiophenone is through the α-bromination of 3'-chloropropiophenone (B116997).[1][2] This electrophilic substitution reaction can be carried out using various brominating agents, with molecular bromine (Br₂) and N-bromosuccinimide (NBS) being the most common.[1][3] The reaction is typically performed in a suitable solvent such as acetic acid or dichloromethane.[1][2]

A logical workflow for the synthesis is depicted below.

Experimental Protocol: α-Bromination of 3'-Chloropropiophenone

This protocol describes the synthesis of 2-Bromo-3'-chloropropiophenone via the bromination of 3'-chloropropiophenone using molecular bromine.

Materials:

-

3'-Chloropropiophenone

-

Molecular Bromine (Br₂)

-

Dichloromethane (DCM) or Acetic Acid

-

Anhydrous Aluminum Chloride (AlCl₃) (optional, as catalyst)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-chloropropiophenone in dichloromethane. If using a catalyst, add a small amount of anhydrous aluminum chloride (0.1-0.2 equivalents).[2] Cool the mixture in an ice bath to 0-5 °C.[1][2]

-

Addition of Bromine: Slowly add a stoichiometric equivalent of molecular bromine, dissolved in a small amount of dichloromethane, to the cooled solution via the dropping funnel over a period of 30-60 minutes.[2] Maintain the temperature between 0-5 °C during the addition to minimize side reactions such as di-bromination.[1][2]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-Bromo-3'-chloropropiophenone.

Applications in Drug Development

2-Bromo-3'-chloropropiophenone is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant bupropion.[2][8] It serves as a precursor in the multi-step synthesis of bupropion and other related psychoactive molecules.[8] Its role as an impurity in bupropion hydrochloride is also noted, with the United States Pharmacopeia (USP) setting a limit of no more than 0.1%.[8]

The relationship of 2-Bromo-3'-chloropropiophenone as a key intermediate is illustrated below.

Safety and Handling

2-Bromo-3'-chloropropiophenone is considered a hazardous chemical.[3] It is irritating to the eyes, respiratory system, and skin.[8][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place, preferably in a refrigerator under an inert atmosphere.[3][4][5][6][7][8]

Conclusion

2-Bromo-3'-chloropropiophenone is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and reactive nature make it an essential building block for the creation of complex molecules, including important pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in the field of drug development.

References

- 1. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 2. Buy 2-Bromo-3'-chloropropiophenone (EVT-332346) | 34911-51-8 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [sigmaaldrich.com]

- 5. 2-Bromo-3'-chloropropiophenone, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 34911-51-8 CAS MSDS (2-Bromo-3'-chloropropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Bromo-3'-chloropropiophenone price,buy 2-Bromo-3'-chloropropiophenone - chemicalbook [chemicalbook.com]

- 8. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 9. 2-Bromo-3'-chloropropiophenone | CAS#:34911-51-8 | Chemsrc [chemsrc.com]

- 10. alpha-Bromo-3-chloropropiophenone | C9H8BrClO | CID 4992116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-3-Chloro Propiophenone Manufacturer,2-Bromo-3-Chloro Propiophenone Supplier,Exporter, India [gauranginternational.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 2-Bromo-3'-chloropropiophenone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [sigmaaldrich.com]

- 15. 2-Bromo-3'-chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3'-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Bromo-3'-chloropropiophenone, a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] This document outlines its fundamental characteristics, experimental protocols for its synthesis, and a visual representation of the synthetic pathway.

Core Physical and Chemical Properties

2-Bromo-3'-chloropropiophenone, with the IUPAC name 2-bromo-1-(3-chlorophenyl)propan-1-one, is an organic halogenated compound derived from propiophenone.[3][4][5] Its structure, featuring bromine and chlorine substituents, enhances its reactivity, making it a versatile building block in the synthesis of more complex molecules.[4][6]

The following table summarizes the key physical and chemical properties of 2-Bromo-3'-chloropropiophenone:

| Property | Value | Source(s) |

| Molecular Formula | C9H8BrClO | [3][6][7][8][9][10][11] |

| Molecular Weight | 247.52 g/mol | [3][6][8][10][11][12][13] |

| Appearance | Colorless to pale yellow or yellow to brown liquid/oil; can also be a white to off-white crystalline powder. | [3][4][6][11][14][15] |

| Boiling Point | 295 °C at 760 mmHg; 148-148.5 °C at 9 Torr | [3][5][7][12][13][14][16] |

| Density | 1.518 - 1.532 g/cm³ | [3][5][7][11][12][13][14][17][18] |

| Flash Point | 132.2 °C | [14][16] |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane (B109758), and ethyl acetate. Sparingly soluble in water. | [1][4][5][11][12][13][17] |

| Refractive Index | 1.5770 | [12][13] |

| Storage Temperature | Refrigerator (0 - 8 °C), under an inert atmosphere. | [4][6][12][13][15][19] |

| CAS Number | 34911-51-8 | [3][5][6][10][12][15][16][17] |

Experimental Protocols

Synthesis of 2-Bromo-3'-chloropropiophenone via α-Bromination

The most common method for synthesizing 2-Bromo-3'-chloropropiophenone is through the electrophilic α-bromination of 3'-chloropropiophenone (B116997).[3] This reaction targets the α-position of the carbonyl group.

Reagents and Solvents:

-

3'-Chloropropiophenone

-

Molecular Bromine (Br₂) or N-bromosuccinimide (NBS)[4]

-

Dichloromethane (DCM) or Acetic Acid (as solvent)[3]

-

Benzoyl peroxide (initiator, if using NBS)[20]

Procedure:

-

Dissolve 3'-chloropropiophenone in a suitable solvent such as dichloromethane or acetic acid in a reaction flask.

-

Control the reaction temperature, typically between -10°C and 25°C, to prevent polybromination.[3]

-

Slowly add a stoichiometric equivalent (1:1 molar ratio) of molecular bromine to the solution.[3]

-

If using NBS, add it to the solution along with a catalytic amount of benzoyl peroxide and reflux the mixture.[20]

-

Allow the reaction to proceed for a set time, for instance, 2.5 hours at 15°C.[18]

-

Upon completion, distill off the solvent.

-

Wash the remaining solution with water.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 2-Bromo-3'-chloropropiophenone.[18]

This method typically yields the monobrominated product in the range of 70-85%.[3]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for 2-Bromo-3'-chloropropiophenone.

Caption: Synthetic pathway of 2-Bromo-3'-chloropropiophenone.

References

- 1. 2-Bromo-3'-chloropropiophenone, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 2-Bromo-3'-chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. Buy 2-Bromo-3'-chloropropiophenone (EVT-332346) | 34911-51-8 [evitachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromo-3'-chloropropiophenone | CAS#:34911-51-8 | Chemsrc [chemsrc.com]

- 8. alpha-Bromo-3-chloropropiophenone | C9H8BrClO | CID 4992116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-3-Chloro Propiophenone Manufacturer,2-Bromo-3-Chloro Propiophenone Supplier,Exporter, India [gauranginternational.com]

- 10. 2-Bromo-3'-chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 11. indiamart.com [indiamart.com]

- 12. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 13. 34911-51-8 CAS MSDS (2-Bromo-3'-chloropropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [sigmaaldrich.com]

- 16. indiamart.com [indiamart.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. chembk.com [chembk.com]

- 19. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [sigmaaldrich.com]

- 20. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-3'-chloropropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3'-chloropropiophenone in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, comparative analysis with structurally similar compounds, and detailed experimental protocols for determining solubility.

Introduction to 2-Bromo-3'-chloropropiophenone

2-Bromo-3'-chloropropiophenone is a halogenated aromatic ketone with the chemical formula C₉H₈BrClO. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes such as crystallization, and formulation development.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for 2-Bromo-3'-chloropropiophenone in the scientific literature. However, qualitative solubility information is available and consistently reported across various chemical data sources.

Qualitative Solubility of 2-Bromo-3'-chloropropiophenone

Multiple sources indicate that 2-Bromo-3'-chloropropiophenone is soluble in a range of common organic solvents. This information is summarized in the table below.

| Solvent | Chemical Formula | Type | Reported Solubility |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[1][2][3][4][5] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2][3][4][5] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1][2][3][4][5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1][2][3][4][5] |

Comparative Solubility of Structurally Similar Compounds

To provide a broader context for the solubility of 2-Bromo-3'-chloropropiophenone, this section details the solubility of its parent compound, propiophenone (B1677668), and two closely related analogues.

Propiophenone: The unsubstituted parent compound, propiophenone, is reported to be miscible with organic solvents but has very low solubility in water.

3'-Chloropropiophenone: This analogue, lacking the bromine atom at the alpha position, is reported to be soluble in methanol, ethanol, and acetone.

2-Bromopropiophenone: This analogue, lacking the chlorine atom on the phenyl ring, is reported to be soluble in ethanol, ether, and acetone, and slightly soluble in chloroform, ethyl acetate, and methanol.

The collective data suggests that the presence of the halogen atoms and the propiophenone backbone contributes to its solubility in a range of polar aprotic and polar protic organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound like 2-Bromo-3'-chloropropiophenone in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis.

Materials and Equipment

-

2-Bromo-3'-chloropropiophenone (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (B75204) or a multi-well plate

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of crystalline 2-Bromo-3'-chloropropiophenone and place it into a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2-Bromo-3'-chloropropiophenone of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of 2-Bromo-3'-chloropropiophenone in the filtered sample solution by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of 2-Bromo-3'-chloropropiophenone in the chosen organic solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of an organic compound.

Conclusion

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Bromo-3'-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3'-chloropropiophenone (BCP) is a halogenated aromatic ketone primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antidepressant bupropion. However, its significance extends beyond its role as a synthetic building block. BCP has been identified as a genotoxic impurity, and understanding its mechanism of action is critical for drug safety and development. This guide provides a comprehensive overview of the current scientific understanding of BCP's biological activities, focusing on its genotoxic properties. It details the underlying molecular pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Genotoxicity Mediated by Reactive Oxygen Species

The primary mechanism of action attributed to 2-Bromo-3'-chloropropiophenone's biological effects is its ability to induce genotoxicity. This is not a therapeutic mechanism but rather a toxicological one, primarily mediated through the generation of reactive oxygen species (ROS).[1][2][3][4]

BCP has been demonstrated to be mutagenic, clastogenic (causing structural chromosome damage), and aneugenic (causing changes in chromosome number).[1][3] The proposed pathway involves the metabolic activation of BCP, leading to the production of reactive metabolites that induce oxidative stress within cells.[1][3] This increase in ROS can damage cellular macromolecules, including DNA, leading to the observed genotoxic effects.[5]

The antioxidant N-acetyl-l-cysteine (NAC) has been shown to mitigate the genotoxicity of BCP, further supporting the role of ROS in its mechanism of action.[1][3][4]

Signaling Pathway

The proposed mechanism of BCP-induced genotoxicity is illustrated below:

Caption: Proposed pathway of 2-Bromo-3'-chloropropiophenone (BCP) induced genotoxicity.

Quantitative Data on Genotoxicity

The genotoxic potential of BCP has been quantified in several key assays. The following tables summarize the findings from these studies.

Table 1: Ames Test Results for BCP Mutagenicity

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring Salmonella typhimurium strains.

| Salmonella Strain | Metabolic Activation (S9) | Fold Induction over Control (Max) | Result |

| TA100 | Present | 22-fold | Mutagenic |

| TA1535 | Present | 145-fold | Mutagenic |

Data sourced from studies on the genotoxicity of BCP, an impurity of bupropion.[1][3]

Table 2: In Vitro Micronucleus Assay Results for BCP

The in vitro micronucleus assay detects both clastogenic and aneugenic effects by measuring the formation of micronuclei in cultured cells.

| Cell Line | Metabolic Activation (S9) | Fold Increase in Micronucleus Frequency (Max) | Fold Increase in Aneuploidies (Max) | Result |

| TK6 | Absent | 3.3-fold | 9.9-fold | Clastogenic & Aneugenic |

| TK6 | Present | 5.1-fold | 7.4-fold | Clastogenic & Aneugenic |

Data sourced from in vitro studies on human lymphoblastoid TK6 cells.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to determine the genotoxicity of BCP.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of BCP by testing its ability to induce reverse mutations in different strains of Salmonella typhimurium.

Methodology:

-

Strains: S. typhimurium strains TA98, TA100, TA102, TA1535, and TA1537 were used.

-

Treatment: BCP was tested at various concentrations.

-

Metabolic Activation: The assay was performed both in the absence and presence of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure: The respective bacterial strains, BCP, and either S9 mix or a buffer were mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (his+ revertants) on the test plates was counted and compared to the number on the solvent control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.[3]

In Vitro Micronucleus Assay

Objective: To assess the clastogenic and aneugenic potential of BCP in mammalian cells.

Methodology:

-

Cell Line: Human lymphoblastoid TK6 cells were utilized.

-

Treatment: Cells were treated with various concentrations of BCP.

-

Metabolic Activation: The assay was conducted with and without the addition of an S9 metabolic activation system.

-

Procedure: Following treatment, cells were cultured to allow for cell division and potential micronuclei formation.

-

Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronucleated cells was determined by microscopic analysis. The presence of centromeres in the micronuclei can be assessed using pancentromeric probes to differentiate between clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[1][3]

Reactive Oxygen Species (ROS) Assay

Objective: To determine if BCP treatment leads to the induction of ROS in cells.

Methodology:

-

Cell Line: TK6 cells were used.

-

Probe: Cells were loaded with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS.

-

Treatment: Cells were treated with BCP, a negative control (e.g., DMSO), and a positive control (e.g., H₂O₂).

-

Measurement: The fluorescence intensity was measured using a microplate reader at an excitation/emission wavelength of 485 nm/530 nm.

-

Analysis: An increase in fluorescence intensity in BCP-treated cells compared to the control indicates an induction of ROS.[4]

The experimental workflow for investigating the genotoxicity of BCP is depicted below:

References

- 1. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Chloro-2-bromopropiophenone | 34911-51-8 | FC20015 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

reactivity of 2-Bromo-3'-chloropropiophenone towards nucleophiles

An In-depth Technical Guide on the Reactivity of 2-Bromo-3'-chloropropiophenone Towards Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-3'-chloropropiophenone, a key intermediate in pharmaceutical synthesis. The document details its reactions with various nucleophiles, supported by experimental data and protocols.

Introduction to 2-Bromo-3'-chloropropiophenone

2-Bromo-3'-chloropropiophenone, with the IUPAC name 2-bromo-1-(3-chlorophenyl)propan-1-one, is a halogenated aromatic ketone.[1][2] Its chemical structure, featuring an electrophilic carbon atom alpha to a carbonyl group and a bromine leaving group, makes it a versatile reagent for nucleophilic substitution reactions. This reactivity is fundamental to its application in the synthesis of various pharmaceuticals, most notably the antidepressant bupropion (B1668061).[3][4][5][6]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 34911-51-8[4][7][8][9] |

| Molecular Formula | C₉H₈BrClO[2][4][7][8] |

| Molecular Weight | 247.52 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate (B1210297).[4][10] |

General Principles of Reactivity

The reactivity of 2-Bromo-3'-chloropropiophenone is primarily governed by the principles of α-haloketone chemistry. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This structural feature significantly enhances its susceptibility to nucleophilic attack, predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism.[1] The bromide ion serves as an excellent leaving group, facilitating the formation of new carbon-nucleophile bonds.[1]

α-Haloketones like 2-Bromo-3'-chloropropiophenone are known to be significantly more reactive in S_N2 reactions compared to their corresponding alkyl halides. However, they are generally unreactive in S_N1 reactions because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is energetically unfavorable.

Reactions with Nucleophiles

This section details the reactivity of 2-Bromo-3'-chloropropiophenone with various classes of nucleophiles.

Amine Nucleophiles

The reaction of 2-Bromo-3'-chloropropiophenone with amines is a cornerstone of its synthetic utility, particularly in the production of bupropion.

The reaction with tert-butylamine (B42293) is a key step in the synthesis of the antidepressant bupropion.[3] Similarly, its reaction with methylamine (B109427) is employed in the synthesis of 3-chloromethcathinone (B1649792) (3-CMC).[11] These reactions typically proceed via an S_N2 mechanism where the amine attacks the electrophilic α-carbon, displacing the bromide.

Quantitative Data on Amine Reactions:

| Nucleophile | Solvent(s) | Temperature (°C) | Reaction Time | Product | Overall Yield (%) | Reference |

| tert-Butylamine | NMP/Toluene | 55-60 | - | Bupropion | 74-75 | [2] |

| tert-Butylamine | Dichloromethane | Reflux | 5 hours | Bupropion | 70-80 | [8][12] |

| tert-Butylamine | Cyrene | 55-60 | 20 min | Bupropion | - | [1] |

| Cyclopentylamine | Acetonitrile | Room Temp. | 6 hours | Bupropion Analogue | - | [13] |

Experimental Protocol: Synthesis of Bupropion

This protocol is adapted from a greener synthesis approach.[1]

-

Step 1: α-Bromination. 3'-chloropropiophenone (B116997) (0.5 g, 2.95 mmol) and N-bromosuccinimide (1.23 g, 6.93 mmol) are dissolved in ethyl acetate (5 mL). Ammonium (B1175870) acetate (0.024 g, 0.295 mmol) is added, and the solution is heated to reflux for approximately 70 minutes. The solution is then cooled, filtered, and washed with water (10 mL). The ethyl acetate is removed under reduced pressure to yield 2-Bromo-3'-chloropropiophenone as an orange-brown oil.

-

Step 2: Nucleophilic Substitution. To the intermediate from Step 1, add Cyrene (2.5 mL) and tert-butylamine (2.5 mL). The solution is stirred at 55–60 °C for 20 minutes.

-

Step 3: Workup and Salt Formation. The reaction mixture is dissolved in ethyl acetate (15 mL) and washed with water (3 x 15 mL). 1 M Hydrochloric acid (12 mL) is added to the organic layer, which is then separated. The aqueous layer is concentrated under reduced pressure to afford bupropion hydrochloride.

Thiol and Thiolate Nucleophiles

Thiols and their conjugate bases, thiolates, are potent nucleophiles that are expected to react readily with 2-Bromo-3'-chloropropiophenone to form thioethers. This reactivity is supported by studies showing that N-acetyl-l-cysteine, a thiol-containing compound, can mitigate the genotoxicity of 2-Bromo-3'-chloropropiophenone, indicating a direct reaction between the two.[5][6][14]

Representative Experimental Protocol: Reaction with a Thiol

-

Step 1: Thiolate Formation. In a round-bottom flask under an inert atmosphere, dissolve one equivalent of a thiol (e.g., thiophenol) in a suitable solvent such as ethanol (B145695) or THF. Add one equivalent of a base (e.g., sodium hydroxide (B78521) or sodium ethoxide) and stir at room temperature for 30 minutes to generate the thiolate.

-

Step 2: Nucleophilic Substitution. Cool the thiolate solution to 0 °C and add a solution of 2-Bromo-3'-chloropropiophenone (one equivalent) in the same solvent dropwise.

-

Step 3: Reaction Monitoring and Workup. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether, which can be further purified by chromatography.

Alkoxide and Hydroxide Nucleophiles

Alkoxides and hydroxides are strong bases and effective nucleophiles that can react with 2-Bromo-3'-chloropropiophenone. The primary expected product is the α-hydroxy or α-alkoxy ketone via S_N2 displacement. However, a significant competing reaction, the Favorskii rearrangement, can occur, especially with strong, non-hindered bases.

Representative Experimental Protocol: Reaction with an Alkoxide

-

Step 1: Preparation of Alkoxide. In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (B1231860) by carefully adding sodium metal (one equivalent) to anhydrous methanol (B129727) at 0 °C.

-

Step 2: Nucleophilic Substitution. To the freshly prepared sodium methoxide solution at 0 °C, add a solution of 2-Bromo-3'-chloropropiophenone (one equivalent) in anhydrous methanol dropwise.

-

Step 3: Reaction Monitoring and Workup. Stir the reaction at 0 °C and monitor its progress by TLC. Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Purify by flash chromatography if necessary.

Carbanion Nucleophiles (e.g., Malonic Esters)

Stabilized carbanions, such as those derived from malonic esters, are soft nucleophiles that can participate in S_N2 reactions with 2-Bromo-3'-chloropropiophenone to form new carbon-carbon bonds.[12][15]

Representative Experimental Protocol: Malonic Ester Synthesis

-

Step 1: Enolate Formation. In a round-bottom flask under an inert atmosphere, add diethyl malonate (one equivalent) to a solution of sodium ethoxide (one equivalent) in absolute ethanol. Stir at room temperature for 30 minutes to form the enolate.[12]

-

Step 2: Nucleophilic Substitution. Add 2-Bromo-3'-chloropropiophenone (one equivalent) to the enolate solution and heat the mixture to reflux. Monitor the reaction by TLC.[12]

-

Step 3: Workup. After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product can be further purified by distillation or chromatography.

Potential Side Reactions

Dibromination

During the synthesis of 2-Bromo-3'-chloropropiophenone, the formation of a dibrominated byproduct can occur, especially with an excess of the brominating agent or at higher temperatures.[16] Careful control of stoichiometry and reaction conditions is crucial to minimize this impurity.

Favorskii Rearrangement

In the presence of a strong base, particularly alkoxides, 2-Bromo-3'-chloropropiophenone can undergo a Favorskii rearrangement.[4][9][11][17] This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophile to yield a rearranged carboxylic acid derivative.[4][7][11] The presence of an α'-proton on the propiophenone (B1677668) backbone makes this pathway feasible.

Visualized Reaction Pathways and Workflows

General S_N2 Reaction Pathway

Caption: S_N2 mechanism for nucleophilic substitution.

Favorskii Rearrangement Pathway

Caption: Mechanism of the Favorskii rearrangement.

Experimental Workflow for a Typical Nucleophilic Substitution

Caption: A typical laboratory workflow.

Conclusion

2-Bromo-3'-chloropropiophenone is a highly reactive α-haloketone that serves as a valuable intermediate in organic synthesis. Its primary mode of reactivity is through S_N2 displacement of the bromide by a wide range of nucleophiles. While the reaction with amines is well-documented, particularly in the synthesis of bupropion, its reactions with other nucleophiles such as thiols, alkoxides, and carbanions are also of significant synthetic interest. Researchers should be mindful of potential side reactions, including dibromination and the Favorskii rearrangement, and optimize reaction conditions to achieve the desired products in high yield and purity. This guide provides a foundational understanding for professionals in drug development and chemical research to effectively utilize this versatile reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.bg.ac.rs [chem.bg.ac.rs]

- 3. studylib.net [studylib.net]

- 4. chemistwizards.com [chemistwizards.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 8. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. Buy 2-Bromo-3'-chloropropiophenone (EVT-332346) | 34911-51-8 [evitachem.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchspace.csir.co.za [researchspace.csir.co.za]

- 17. youtube.com [youtube.com]

The Genotoxicity of 2-Bromo-3'-chloropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3'-chloropropiophenone (BCP), a known impurity in the pharmaceutical agent bupropion, has demonstrated clear genotoxic potential in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available genotoxicity data for BCP, including a summary of key quantitative findings, detailed experimental protocols for the assays conducted, and a proposed mechanistic pathway for its genotoxic activity. The evidence indicates that BCP is mutagenic, clastogenic, and aneugenic, with its mode of action likely mediated through the generation of reactive oxygen species (ROS) following metabolic activation. This document is intended to serve as a critical resource for professionals involved in drug development, safety assessment, and regulatory affairs.

Introduction

2-Bromo-3'-chloropropiophenone (CAS 34911-51-8) is an organic compound that serves as an intermediate in the synthesis of bupropion, a widely used antidepressant and smoking cessation aid.[1][2] As an impurity, its presence in the final drug product is strictly controlled, with the United States Pharmacopeia (USP) setting a limit of not more than 0.1%.[2][3][4] Given that even low levels of genotoxic impurities can pose a significant safety risk, a thorough understanding of the genotoxic profile of BCP is essential for risk assessment and regulatory compliance.[3][4]

This guide synthesizes the findings from pivotal studies that have investigated the genotoxicity of BCP, focusing on the Ames bacterial reverse mutation assay and the in vitro micronucleus assay. These studies collectively indicate that BCP possesses genotoxic properties that warrant careful consideration.

Quantitative Genotoxicity Data

The genotoxic effects of 2-Bromo-3'-chloropropiophenone have been quantified in two primary assays: the Ames test and the in vitro micronucleus assay. The results are summarized below.

Table 1: Ames Test Results for 2-Bromo-3'-chloropropiophenone

| Bacterial Strain | Metabolic Activation (S9) | Fold Induction over Control (Max) | Conclusion |

| Salmonella typhimurium TA100 | Present | 22-fold | Mutagenic[1][3][4] |

| Salmonella typhimurium TA1535 | Present | 145-fold | Mutagenic[1][3][4] |

The Ames test results indicate that BCP induces base-pair substitution mutations, but only after metabolic activation.

Table 2: In Vitro Micronucleus Assay Results for 2-Bromo-3'-chloropropiophenone in TK6 Cells

| Endpoint | Metabolic Activation (S9) | Fold Increase over Control (Max) | Conclusion |

| Micronucleus Frequency | Absent | 3.3-fold | Clastogenic[1][3][4] |

| Micronucleus Frequency | Present | 5.1-fold | Clastogenic[1][3][4] |

| Aneuploidy (Hypodiploidy) | Absent | 9.9-fold | Aneugenic[1][3][4] |

| Aneuploidy (Hypodiploidy) | Present | 7.4-fold | Aneugenic[1][3][4] |

The in vitro micronucleus assay demonstrates that BCP is capable of inducing both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in human lymphoblastoid TK6 cells, both with and without metabolic activation.

Proposed Mechanism of Genotoxicity

The available evidence suggests that the genotoxicity of 2-Bromo-3'-chloropropiophenone is mediated by its metabolic activation into reactive intermediates that induce oxidative stress.[1][3] Treatment of TK6 cells with BCP led to an increase in reactive oxygen species (ROS).[3] Furthermore, the genotoxic effects of BCP in both the Ames and micronucleus assays were reduced by the addition of the antioxidant N-acetyl-l-cysteine.[1][3] This indicates that ROS generation is a key step in the pathway leading to DNA damage.

Caption: Proposed mechanistic pathway for the genotoxicity of 2-Bromo-3'-chloropropiophenone.

Experimental Protocols

The following sections detail the methodologies for the key genotoxicity assays performed on 2-Bromo-3'-chloropropiophenone, based on OECD guidelines and specifics from the cited research.

Bacterial Reverse Mutation Assay (Ames Test)

This assay was conducted to evaluate the potential of BCP to induce gene mutations. The protocol is based on the OECD Guideline 471.

Caption: Experimental workflow for the Ames test.

Methodology:

-

Test Strains: Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, were used.[3]

-

Metabolic Activation: The assay was performed both in the absence and presence of a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats to simulate mammalian metabolism.

-

Exposure: The test was likely performed using the plate incorporation method. Various concentrations of BCP, the bacterial tester strain, and either S9 mix or a buffer control were mixed with molten top agar. This mixture was then poured onto the surface of minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates was counted and compared to the number on the solvent control plates.

-

Positive Result Criteria: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies, and/or a reproducible increase at one or more concentrations. A significant increase is typically defined as at least a two-fold increase over the background for strains TA100 and TA1535.

In Vitro Micronucleus Assay

This assay was performed to detect chromosomal damage (clastogenicity) and effects on chromosome number (aneugenicity). The protocol is based on the OECD Guideline 487.

References

2-Bromo-3'-chloropropiophenone: A Technical Profile of a Key Bupropion Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Bromo-3'-chloropropiophenone (BCP), a significant process-related impurity in the manufacturing of Bupropion, an essential medication for depression and smoking cessation.[1][2][3] Understanding the formation, detection, and toxicological significance of this impurity is critical for ensuring the safety and efficacy of Bupropion drug products.

Chemical Profile and Properties

2-Bromo-3'-chloropropiophenone, with the IUPAC name 2-bromo-1-(3-chlorophenyl)propan-1-one, is a halogenated propiophenone.[4] It is a colorless to pale yellow liquid and serves as a key intermediate in the synthesis of Bupropion.[1][5][6][7] Its presence in the final drug product is a critical quality attribute that must be strictly controlled.

| Property | Value | Reference |

| CAS Number | 34911-51-8 | [4][5][6] |

| Molecular Formula | C9H8BrClO | [1][5][8] |

| Molecular Weight | 247.52 g/mol | [1][5] |

| Boiling Point | 148-148.5 °C (at 9 Torr) | [1][9] |

| Density | ~1.532 g/cm³ | [1][5][10] |

| Appearance | Colorless to pale yellow liquid | [5][6][7] |

| Solubility | Soluble in acetonitrile (B52724), chloroform, dichloromethane, and ethyl acetate. | [1][9] |

Formation Pathway in Bupropion Synthesis

2-Bromo-3'-chloropropiophenone is primarily formed during the α-bromination of 3'-chloropropiophenone (B116997), a key step in the synthesis of Bupropion.[4][5] This electrophilic substitution reaction is a standard method for producing the necessary intermediate for the subsequent amination step.[4] The reaction typically involves treating 3'-chloropropiophenone with a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS).[4][11][12]

The formation of BCP is a crucial transformation, but incomplete reaction or side reactions can lead to its presence as an impurity in the final Bupropion product.[4] One common side reaction is di-bromination, where a second bromine atom is added to the α-position, especially with excess bromine or at higher temperatures.[4]

Analytical Methodologies for Detection

Accurate and robust analytical methods are essential for the detection and quantification of 2-Bromo-3'-chloropropiophenone in Bupropion active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[4][13]

Experimental Protocol: Representative HPLC Method

The following protocol is a representative example for the analysis of BCP in Bupropion. Parameters may need to be optimized for specific laboratory conditions and instrumentation.

| Parameter | Value |

| Column | LUNA Phenyl Hexyl, 5 µm, 150 x 4.6 mm |

| Mobile Phase | Gradient elution with a chaotropic salt (e.g., potassium hexafluorophosphate) in the aqueous phase and acetonitrile as the organic modifier.[14] |

| Flow Rate | 0.5 mL/min[15] |

| Column Temperature | 40 °C |

| Detector | Diode-Array Detector (DAD) at 255 nm |

| Injection Volume | 1 µL[15] |

| Sample Preparation | 0.3 mg/mL solution of the sample in the mobile phase.[15] |

A chaotropic chromatography method has been shown to be effective for the simultaneous analysis of Bupropion and its related impurities, offering advantages in retention adjustment and peak symmetry for basic analytes.[13][16]

Toxicological Significance and Regulatory Limits

The presence of impurities in pharmaceuticals is a significant safety concern.[2][3] Unlike the therapeutic drug substance, impurities generally offer no benefit and may pose a health risk.[2][3] Studies have shown that 2-Bromo-3'-chloropropiophenone is genotoxic.[2][3]

Specifically, BCP was found to be:

-

Mutagenic in the Ames test with S9 metabolic activation.[2][3][9]

-

Clastogenic and aneugenic in an in vitro micronucleus assay.[2][3][9]

These genotoxic activities are thought to be mediated by the generation of reactive oxygen species (ROS).[2][3][9] Due to these findings, regulatory bodies have set strict limits for the presence of BCP in Bupropion. The United States Pharmacopeia (USP) specifies that the acceptable level for BCP is not more than 0.1% of the Bupropion hydrochloride.[2][3][9]

Conclusion

2-Bromo-3'-chloropropiophenone is a critical process-related impurity in the synthesis of Bupropion. Its formation is an inherent part of the manufacturing process, necessitating robust control strategies and sensitive analytical methods to ensure its level in the final product is below the stringent regulatory limit of 0.1%.[2][3] The known genotoxicity of BCP underscores the importance of these controls for patient safety.[2][3] This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Bupropion.

References

- 1. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 2. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of 2-bromo-3′-chloropropiophenone (Journal Article) | OSTI.GOV [osti.gov]

- 4. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 5. Buy 2-Bromo-3'-chloropropiophenone (EVT-332346) | 34911-51-8 [evitachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-bromo-3'chloropropiofenon, 2-bromo-3'chloropropiophenone 1kg Organic Chemistry Poland [organicchemistrypoland.pl]

- 8. alpha-Bromo-3-chloropropiophenone | C9H8BrClO | CID 4992116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-3'-chloropropiophenone CAS#: 34911-51-8 [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Bupropion and Its Impurities ... - Pergamos [pergamos.lib.uoa.gr]

- 15. helixchrom.com [helixchrom.com]

- 16. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-De… [ouci.dntb.gov.ua]

Navigating the Synthesis and Safety of 2-Bromo-3'-chloropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3'-chloropropiophenone is a halogenated organic compound that serves as a key intermediate in various synthetic pathways, most notably in the production of the antidepressant bupropion.[1][2] Its utility in pharmaceutical and chemical research necessitates a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety data, handling procedures, and relevant experimental protocols associated with 2-Bromo-3'-chloropropiophenone, tailored for professionals in research and drug development.

Safety Data and Hazard Identification

Proper handling of 2-Bromo-3'-chloropropiophenone begins with a clear understanding of its inherent hazards. The following tables summarize the key safety information derived from globally recognized classification systems.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][5] |

Precautionary Statements (P-Statements)

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Storage | P405 | Store locked up.[5] |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromo-3'-chloropropiophenone is provided below.

| Property | Value |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.51 g/mol [6] |

| Appearance | Colorless to yellow liquid or pale yellow solid[7] |

| CAS Number | 34911-51-8[8] |

| Purity | ≥ 98% (GC)[9] |

| Storage Temperature | +4°C or Refrigerated[3] |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with 2-Bromo-3'-chloropropiophenone to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

Work with 2-Bromo-3'-chloropropiophenone should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5] Emergency eyewash stations and safety showers must be readily accessible.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

| PPE | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (meeting EN 166 or NIOSH standards).[3][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant suit.[4][5] |

| Respiratory Protection | For operations with a risk of aerosol or vapor generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[4] |

Storage

Store 2-Bromo-3'-chloropropiophenone in a tightly closed container in a dry, cool, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[10] Refrigeration is recommended for long-term storage.[3]

Emergency Procedures

In the event of accidental exposure or release, the following procedures should be followed immediately.

| Situation | First Aid / Response Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][4] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |

| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[3] Prevent entry into waterways, sewers, basements, or confined areas.[4] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Toxicological Information and Genotoxicity

2-Bromo-3'-chloropropiophenone has been identified as an impurity in the drug bupropion.[11] Studies have been conducted to assess its genotoxic potential.

Genotoxicity Experimental Data

A key study investigated the genotoxicity of 2-Bromo-3'-chloropropiophenone (referred to as BCP in the study) using the Ames test and an in vitro micronucleus assay.[11]

Table 5.1.1: Ames Test Results for 2-Bromo-3'-chloropropiophenone [11]

| Salmonella Strain | Metabolic Activation (S9) | Result | Fold Induction over Control (Max) |

| TA100 | Present | Mutagenic | 22-fold |

| TA1535 | Present | Mutagenic | 145-fold |

Table 5.1.2: In Vitro Micronucleus Assay Results for 2-Bromo-3'-chloropropiophenone in TK6 cells [11]

| Treatment Condition | Micronucleus Frequency Increase | Aneuploidy Increase |

| Without S9 metabolic activation | Up to 3.3-fold | Up to 9.9-fold |

| With S9 metabolic activation | Up to 5.1-fold | Up to 7.4-fold |

The study concluded that 2-Bromo-3'-chloropropiophenone is mutagenic, clastogenic (causing chromosome breakage), and aneugenic (causing changes in chromosome number).[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols used in the genotoxicity assessment of 2-Bromo-3'-chloropropiophenone.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Salmonella typhimurium strains TA100 and TA1535 were used.[11]

-

Metabolic Activation: The test was conducted with and without a rat liver S9 fraction for metabolic activation.[11]

-